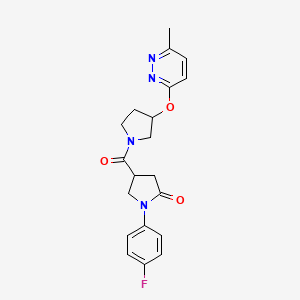

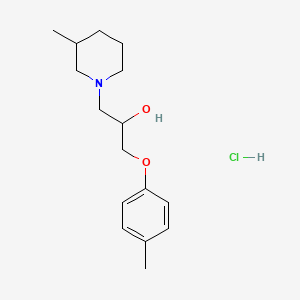

1-(4-Fluorophenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Fluorophenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one involves several steps and different synthetic approaches. For instance, the synthesis of a related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was achieved through electrophilic fluorination using a trimethylstannyl precursor. This precursor was prepared via a four-step synthetic approach, including palladium catalysis and hexamethyldistannane in an inert solvent . Another related synthesis involved a pyrrolidine constrained bipyridyl-dansyl conjugate, which was synthesized through click chemistry for the purpose of creating a selective chemosensor for Al(3+) .

Molecular Structure Analysis

The molecular structure of compounds within this family often includes a pyrrolidine ring, which is a five-membered lactam structure. This ring can be functionalized with various substituents, such as fluorophenyl groups, which can significantly alter the compound's properties and reactivity. The presence of a fluorophenyl group is a common feature in these molecules, as seen in the copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene .

Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse. For example, the copolymerization of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with another monomer like 3,4-ethylene dioxythiophene can lead to materials with interesting electrochromic properties . The introduction of functional groups such as the aminomethyl moiety in the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involves a palladium-catalyzed cyanation/reduction sequence, showcasing the complexity of reactions that can be employed in the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the electrochromic properties of the copolymer derived from 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole are notable, with the ability to display five different colors and good transparency at certain potentials . The specific radioactivity and radiochemical purity of the synthesized 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine are also key physical properties, especially for its potential application in imaging dopamine D4 receptors .

Scientific Research Applications

Met Kinase Inhibition

The compound has been explored as a selective and orally efficacious inhibitor of the Met kinase superfamily, showing promise in tumor stasis in Met-dependent human gastric carcinoma models. This is indicative of its potential in cancer therapy, specifically targeting Met kinase pathways (Schroeder et al., 2009).

Imaging Applications

Another scientific application involves the synthesis of derivatives for imaging dopamine D4 receptors, indicating its utility in neurological research and potential diagnostic applications. Through electrophilic fluorination, compounds have been synthesized for this purpose, showcasing the versatility of the chemical structure in contributing to advances in imaging technologies (Eskola et al., 2002).

Orexin Receptor Antagonism

Research on compounds related to 1-(4-Fluorophenyl)-4-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one includes the study of Orexin-1 receptor mechanisms on compulsive food consumption. This suggests its potential role in the development of treatments for binge eating and other eating disorders with a compulsive component, highlighting its relevance in neuropsychopharmacology (Piccoli et al., 2012).

Chemosensor Development

The compound's structure has been utilized in the development of a chemosensor for Al(3+) based on internal charge transfer, demonstrating its application in analytical chemistry for the selective detection of specific ions (Maity & Govindaraju, 2010).

Molecular Docking and Antimicrobial Activity

Further research includes the synthesis and in vitro screening of newly synthesized derivatives for antimicrobial activity. Molecular docking studies reveal moderate to good binding energies on target proteins, indicating potential for antimicrobial drug development (Flefel et al., 2018).

properties

IUPAC Name |

1-(4-fluorophenyl)-4-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O3/c1-13-2-7-18(23-22-13)28-17-8-9-24(12-17)20(27)14-10-19(26)25(11-14)16-5-3-15(21)4-6-16/h2-7,14,17H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZJRRYYBRFHLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2550565.png)

![5-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2550566.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2550572.png)

![(1s,3s)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)adamantane-1-carboxamide](/img/structure/B2550575.png)

![[5-(2,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B2550577.png)

![3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550583.png)

![2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2550587.png)